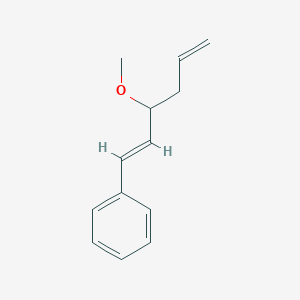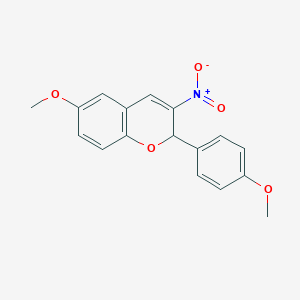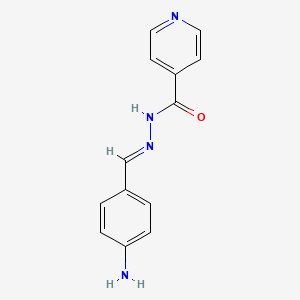
Methyl 9-octylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-octylheptadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is a derivative of heptadecanoic acid, where the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9-octylheptadecanoate can be synthesized through the esterification of heptadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where heptadecanoic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-octylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Heptadecanoic acid and methanol.
Reduction: Heptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 9-octylheptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard for the quantification of fatty acids and lipids.
Biology: Employed in studies involving lipid metabolism and enzymatic assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a bio-based solvent.
Mécanisme D'action
The mechanism of action of methyl 9-octylheptadecanoate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of enzymes involved in lipid metabolism. The ester can also act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptadecanoate: A similar ester with a shorter alkyl chain.
Methyl oleate: An unsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester with a longer alkyl chain.
Uniqueness
Methyl 9-octylheptadecanoate is unique due to its specific alkyl chain length and ester functionality, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions with biological membranes and enzymes, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
55373-88-1 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
methyl 9-octylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-13-17-21-25(22-18-14-11-9-7-5-2)23-19-15-12-16-20-24-26(27)28-3/h25H,4-24H2,1-3H3 |
Clé InChI |
WNWLYGMXRWZYHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
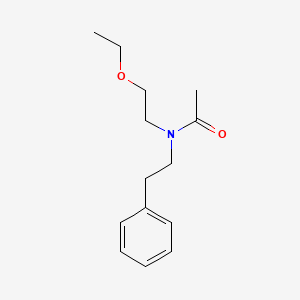
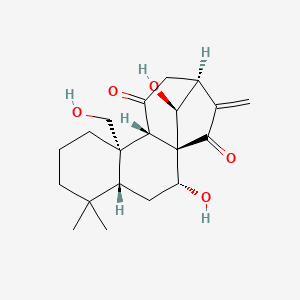
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
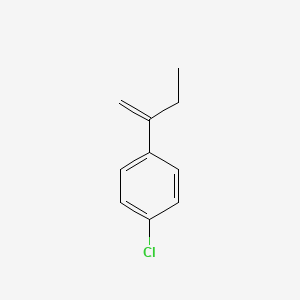
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
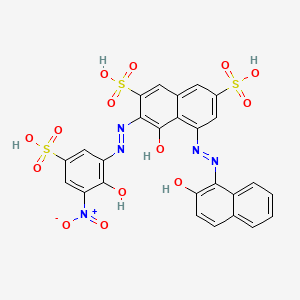
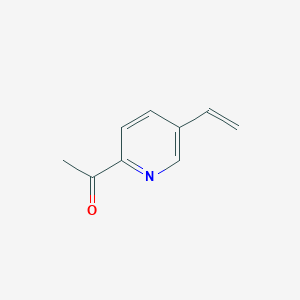
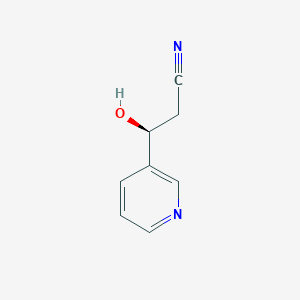
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
